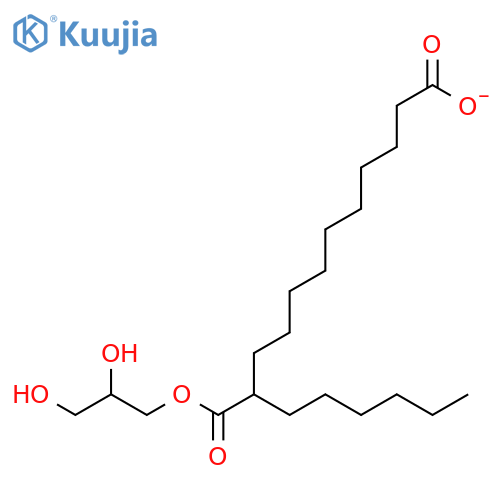Cas no 73398-61-5 (Decanoyl and Octanoyl Glycerides)

73398-61-5 structure
商品名:Decanoyl and Octanoyl Glycerides
Decanoyl and Octanoyl Glycerides 化学的及び物理的性質
名前と識別子
-
- Decanoyl- and octanoyl glycerides
- ODO
- Mixed decanoyl octanoyl glycerides
- Glyceryl Caprylate-caprate
- 61-5
- capric triglyceride
- Caprylic
- Caprylic/Capric Triglyceride
- Caprylic Capric Triglyceride
- 11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate
- 73398-61-5
- Caprylic / capric triglyceride
- Decanoyl and Octanoyl Glycerides
-
- インチ: 1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1
- InChIKey: YWHITOKQSMJXEA-UHFFFAOYSA-M
- ほほえんだ: O(C([H])([H])C([H])(C([H])([H])O[H])O[H])C(C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 387.27466396g/mol
- どういたいしつりょう: 387.27466396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 19
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 6
じっけんとくせい
- 密度みつど: 0.94-0.96
Decanoyl and Octanoyl Glycerides 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D271850-10mg |
Decanoyl and Octanoyl Glycerides |
73398-61-5 | 10mg |
$87.00 | 2023-05-18 | ||
| TRC | D271850-50mg |
Decanoyl and Octanoyl Glycerides |
73398-61-5 | 50mg |
$98.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-100g |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 100g |
¥891.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-1kg |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 1kg |
¥3194.00 | 2024-07-28 | |
| A2B Chem LLC | AX45383-100g |
Glycerides, mixed decanoyl and octanoyl |
73398-61-5 | 95%+ | 100g |
$39.00 | 2023-12-30 | |
| Aaron | AR01EAK3-1kg |
Caprylic / Capric Triglyceride |
73398-61-5 | 98% | 1kg |
$56.00 | 2025-02-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639961-250g |
11-((2,3-Dihydroxypropoxy)carbonyl)heptadecanoate |
73398-61-5 | 98% | 250g |
¥1369.00 | 2024-07-28 | |
| A2B Chem LLC | AX45383-500g |
Glycerides, mixed decanoyl and octanoyl |
73398-61-5 | 98% | 500g |
$44.00 | 2024-04-19 | |
| Aaron | AR01EAK3-500g |
Caprylic / Capric Triglyceride |
73398-61-5 | 98% | 500g |
$33.00 | 2025-02-11 | |
| Aaron | AR01EAK3-100g |
Caprylic / Capric Triglyceride |
73398-61-5 | 98% | 100g |
$16.00 | 2025-03-06 |
Decanoyl and Octanoyl Glycerides サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:73398-61-5)Caprylic/capric triglyceride
注文番号:LE3649
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:44
価格 ($):discuss personally
Decanoyl and Octanoyl Glycerides 関連文献
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
73398-61-5 (Decanoyl and Octanoyl Glycerides) 関連製品
- 18268-70-7(3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate))
- 7360-38-5(Glyceryl tri(2-ethylhexanoate))
- 133738-23-5(POLYGLYCERYL-10 ISOSTEARATE)
- 120486-24-0(POLYGLYCERYL-2 TRIISOSTEARATE)
- 94-28-0(Tri(ethylenglycol)bis-2-ethylhexanoate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 152840-81-8(Valine-1-13C (9CI))
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:73398-61-5)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Jiangsu Xinsu New Materials Co., Ltd
(CAS:73398-61-5)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ




